molecular formula C12H15N3O2S B13192066 Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13192066
M. Wt: 265.33 g/mol
InChI Key: RTCHFJDGCIAEHN-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives under basic conditions, such as using triethylamine in ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group.

Biological Activity

Ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate (CAS No. 2060044-57-5) is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₅N₃O₂S, with a molecular weight of 265.33 g/mol. The thiazole ring structure contributes to its biological activity by facilitating interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. This compound has been evaluated for its cytotoxic effects against several cancer cell lines. The compound demonstrated significant activity with an IC₅₀ value indicating effective inhibition of cell proliferation:

Cell Line IC₅₀ (µg/mL)
A-431 (human epidermoid carcinoma)< 10
HepG-2 (human liver carcinoma)< 15

The structure-activity relationship (SAR) indicates that the presence of the thiazole moiety is crucial for enhancing cytotoxicity against these cell lines .

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involves the inhibition of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole-containing compounds. This compound was tested in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). Preliminary results suggest that it may provide protective effects comparable to established anticonvulsants .

Case Studies and Experimental Findings

  • In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant dose-dependent inhibition of cell growth.
  • Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in a marked reduction in tumor size compared to control groups. The compound was administered orally at varying doses over a period of weeks.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

ethyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H15N3O2S/c1-4-17-12(16)9-6(2)10-8(5-13)15-18-11(10)14-7(9)3/h4-5,13H2,1-3H3

InChI Key

RTCHFJDGCIAEHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C

Origin of Product

United States

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